

Verifizierung der ATTO 390-Azid-Markierung mittels Gelelektrophorese: Ein Vergleichsleitfaden

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 390 azide

Cat. No.: B12055858

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine zuverlässige Methode zur Überprüfung der kovalenten Markierung von Proteinen mit dem Fluoreszenzfarbstoff ATTO 390-Azid suchen, bietet die Gelelektrophorese eine direkte und visuelle Bestätigung des Erfolgs. Dieser Leitfaden vergleicht ATTO 390-Azid objektiv mit alternativen Farbstoffen und liefert detaillierte Protokolle zur Durchführung des Experiments.

Die kovalente Markierung von Proteinen mit Fluoreszenzfarbstoffen ist eine Schlüsseltechnik in der biologischen Forschung und pharmazeutischen Entwicklung. Sie ermöglicht die Visualisierung, Verfolgung und Quantifizierung von Proteinen in komplexen biologischen Systemen. Die "Click-Chemie", insbesondere die Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC) und die spannungsgeforderte Azid-Alkin-Cycloaddition (SPAAC), hat sich als eine hocheffiziente und spezifische Methode zur Anbringung von Reportermolekülen wie ATTO 390-Azid an Proteine etabliert, die zuvor mit einer Alkin-Gruppe modifiziert wurden.[1]

Nach der Markierungsreaktion ist es entscheidend, den Erfolg der Konjugation zu verifizieren. Die Polyacrylamid-Gelelektrophorese (PAGE), insbesondere unter denaturierenden Bedingungen (SDS-PAGE), ist ein leistungsstarkes Werkzeug für diesen Zweck. Durch die Trennung von Proteinen nach ihrer Molekülgröße ermöglicht die SDS-PAGE die Unterscheidung zwischen markierten Proteinen, unmarkierten Proteinen und freiem Farbstoff. Die erfolgreiche Markierung wird durch das Erscheinen eines fluoreszierenden Bandes an der erwarteten Molekülgröße des Zielproteins bei der In-Gel-Fluoreszenzanalyse bestätigt.

Vergleich von Fluoreszenzfarbstoffen für die Azid-Markierung

ATTO 390 ist ein Cumarin-basierter Farbstoff, der sich durch eine hohe Fluoreszenzquantenausbeute, einen großen Stokes-Shift und gute Photostabilität auszeichnet. [2][3][4][5] Diese Eigenschaften machen ihn zu einer ausgezeichneten Wahl für Fluoreszenz-basierte Nachweismethoden. Es gibt jedoch eine Reihe von Alternativen auf dem Markt, die je nach den spezifischen Anforderungen des Experiments und der verfügbaren Ausrüstung besser geeignet sein können. Die folgende Tabelle vergleicht die photophysikalischen Eigenschaften von ATTO 390-Azid mit zwei gängigen Alternativen: Alexa Fluor 405-Azid und Cy3-Azid.

Eigenschaft	ATTO 390-Azid	Alexa Fluor 405-Azid (Äquivalent)	Cy3-Azid
Anregungsmaximum (λ_{ex})	390 nm[2]	402 nm[6]	555 nm[7][8]
Emissionsmaximum (λ_{em})	476 nm[2]	424 nm[6]	570 nm[7][8]
Molarer Extinktionskoeffizient (ϵ)	24.000 M ⁻¹ cm ⁻¹ [2]	35.000 M ⁻¹ cm ⁻¹ [6]	150.000 M ⁻¹ cm ⁻¹ [7][8]
Quantenausbeute (Φ)	90%[2]	Nicht spezifiziert	Nicht spezifiziert
Molekulargewicht (MW)	543.66 g/mol [3]	706.60 g/mol [9]	539.75 g/mol [8]
Löslichkeit	Löslich in polaren organischen Lösungsmitteln (DMF, DMSO)[5]	Wasserlöslich[6]	Löslich in DMF, DMSO; unlöslich in Wasser[8]
Spektralbereich	UV/Blau	Violett/Blau	Grün/Gelb

Experimentelle Arbeitsabläufe

Die Überprüfung der Proteinmarkierung mittels Gelelektrophorese umfasst mehrere Schlüsselschritte, die im Folgenden als logischer Arbeitsablauf und als detailliertes Protokoll beschrieben werden.

Logischer Arbeitsablauf der Proteinmarkierung und Verifizierung

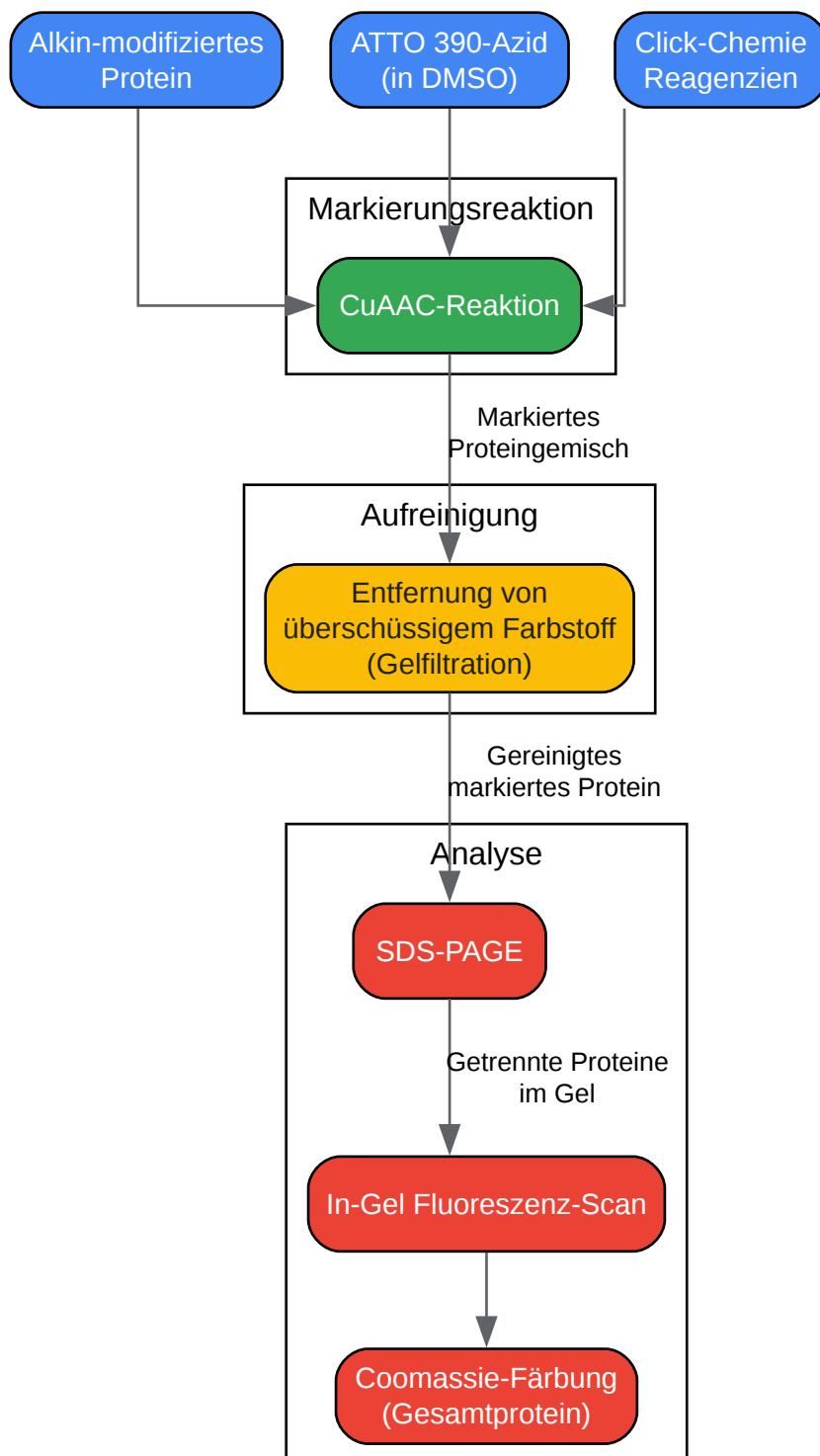
[Click to download full resolution via product page](#)

Abbildung 1: Workflow zur Markierung und Verifizierung.

Detailliertes experimentelles Protokoll

Dieses Protokoll beschreibt die Markierung eines Alkin-modifizierten Proteins mit ATTO 390-Azid mittels CuAAC und die anschließende Analyse durch SDS-PAGE.

Materialien:

- Alkin-modifiziertes Protein (in einem Puffer ohne Amine wie Tris, z.B. PBS oder HEPES)
- ATTO 390-Azid (z.B. von Sigma-Aldrich/Merck)
- Wasserfreies Dimethylsulfoxid (DMSO)
- Kupfer(II)-sulfat (CuSO_4)
- Natriumascorbat
- Kupfer-chelatisierender Ligand (z.B. THPTA)
- SDS-PAGE-Gele (passende Konzentration für das Zielprotein)
- SDS-PAGE-Laufpuffer
- 4x SDS-PAGE-Probenpuffer mit Reduktionsmittel (z.B. DTT oder β -Mercaptoethanol)
- Gelfiltrationssäule (z.B. Sephadex G-25) zur Aufreinigung
- Fluoreszenz-Gel-Scanner mit Anregungsquelle im UV- oder nahen UV-Bereich (z.B. 365 nm oder 405 nm) und passendem Emissionsfilter (z.B. >450 nm)
- Coomassie-Brillant-Blau-Färbelösung und Entfärbelösung

Protokoll:

Teil 1: Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC)

- Vorbereitung der Reagenzien:
 - Lösen Sie ATTO 390-Azid in wasserfreiem DMSO zu einer 10 mM Stammlösung.

- Bereiten Sie frische 100 mM Stammlösungen von CuSO₄ und Natriumascorbat in ultrareinem Wasser vor. Die Natriumascorbat-Lösung sollte unmittelbar vor Gebrauch hergestellt werden, da sie oxidationsempfindlich ist.
- Bereiten Sie eine 50 mM Stammlösung des THPTA-Liganden in ultrareinem Wasser vor.
- Markierungsreaktion:
 - In einem Mikroreaktionsgefäß wird das Alkin-modifizierte Protein auf eine Endkonzentration von 1-10 mg/ml in einem geeigneten Puffer (z.B. PBS, pH 7,4) verdünnt.
 - Fügen Sie die ATTO 390-Azid-Stammlösung hinzu, um einen 5- bis 10-fachen molaren Überschuss gegenüber dem Protein zu erreichen. Mischen Sie die Lösung vorsichtig durch Pipettieren.
 - Fügen Sie den THPTA-Liganden zu einer Endkonzentration von 250 µM hinzu.
 - Fügen Sie CuSO₄ zu einer Endkonzentration von 50 µM hinzu.
 - Starten Sie die Reaktion durch Zugabe von Natriumascorbat zu einer Endkonzentration von 2,5 mM.
 - Inkubieren Sie die Reaktion für 1-2 Stunden bei Raumtemperatur, vor Licht geschützt.

Teil 2: Aufreinigung des markierten Proteins

- Entfernung des freien Farbstoffs:
 - Äquilibrieren Sie eine Gelfiltrationssäule (z.B. Sephadex G-25) mit PBS-Puffer.
 - Tragen Sie die Reaktionsmischung auf die Säule auf.
 - Eluieren Sie mit PBS-Puffer und sammeln Sie die Fraktionen. Das markierte Protein eluiert typischerweise in den ersten Fraktionen, während der ungebundene Farbstoff zurückgehalten wird.
 - Identifizieren Sie die proteinhaltigen Fraktionen (z.B. durch Messung der Absorption bei 280 nm).

Teil 3: SDS-PAGE und In-Gel-Fluoreszenzanalyse

- Probenvorbereitung für die SDS-PAGE:
 - Mischen Sie eine Aliquote des aufgereinigten, markierten Proteins mit 4x SDS-PAGE-Probenpuffer.
 - Erhitzen Sie die Probe für 5-10 Minuten bei 95 °C, um das Protein zu denaturieren.
 - Bereiten Sie Kontrollproben vor: eine Probe des unmarkierten Proteins und einen Protein-Molekulargewichtsstandard.
- Gelelektrophorese:
 - Beladen Sie das SDS-PAGE-Gel mit den vorbereiteten Proben.
 - Führen Sie die Elektrophorese gemäß den Herstellerangaben durch, bis der Bromphenolblau-Farbstoff den unteren Rand des Gels erreicht hat.
- In-Gel-Fluoreszenz-Scan:
 - Spülen Sie das Gel nach der Elektrophorese kurz mit deionisiertem Wasser.
 - Scannen Sie das Gel mit einem Fluoreszenz-Gel-Scanner. Verwenden Sie eine Anregungswellenlänge, die für ATTO 390 geeignet ist (z.B. 365 nm oder 405 nm), und einen entsprechenden Emissionsfilter (z.B. einen Langpassfilter >450 nm).
 - Erfassen Sie das Fluoreszenzbild. Ein fluoreszierendes Band in der Spur des markierten Proteins bei der erwarteten Molekülgröße bestätigt die erfolgreiche Konjugation. In der Spur des unmarkierten Proteins sollte kein Signal zu sehen sein.
- Gesamtproteinfärbung (optional):
 - Färben Sie das Gel nach dem Fluoreszenz-Scan mit Coomassie-Brillant-Blau, um alle Proteinbanden, einschließlich des unmarkierten Kontrollproteins und des Molekulargewichtsstandards, sichtbar zu machen.
 - Entfärben Sie das Gel, bis die Proteinbanden deutlich sichtbar sind.

- Vergleichen Sie das Fluoreszenzbild mit dem Coomassie-gefärbten Gel, um die Position des markierten Proteins zu bestätigen.

Erwartete Ergebnisse und Fehlerbehebung

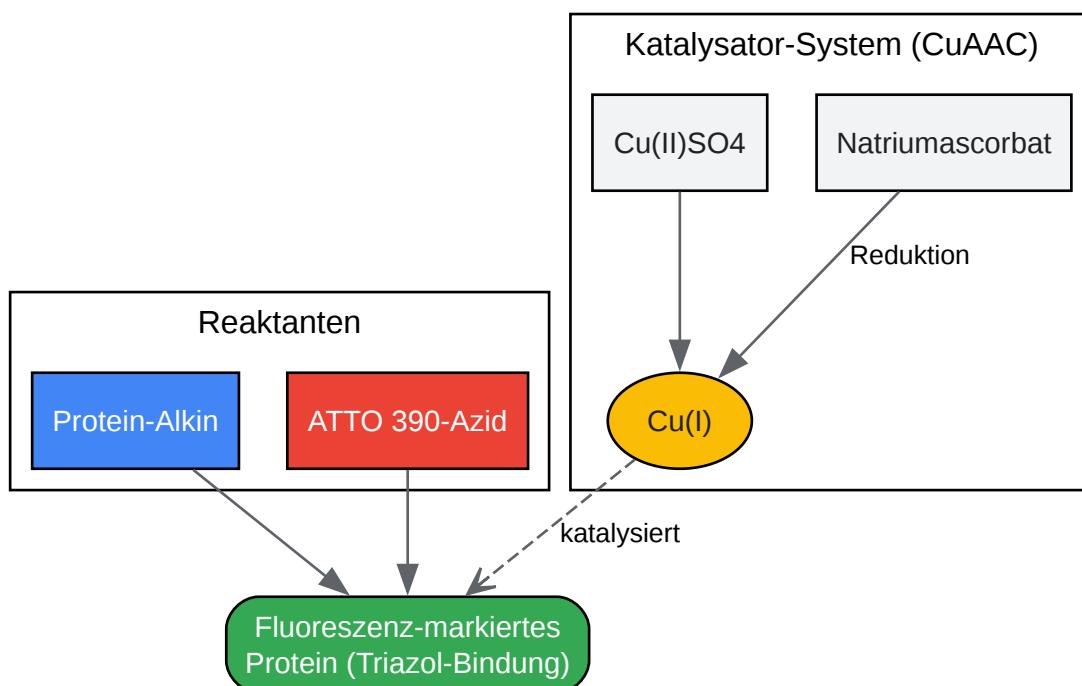
Bei einer erfolgreichen Markierung zeigt der In-Gel-Fluoreszenz-Scan ein einzelnes, scharfes Band in der Spur, die das mit ATTO 390-Azid behandelte Protein enthält. Die Position dieses Bandes sollte mit der Position des entsprechenden Proteinbandes in der Coomassie-Färbung und der erwarteten Molekülgröße übereinstimmen. In der Spur des unmarkierten Kontrollproteins darf kein Fluoreszenzsignal auftreten. Ein schwaches oder fehlendes Fluoreszenzsignal deutet auf eine ineffiziente Markierungsreaktion hin, während mehrere fluoreszierende Banden auf unspezifische Markierungen oder Proteinabbau hindeuten können. Ein fluoreszierendes Signal am unteren Rand des Gels deutet auf eine unvollständige Entfernung des freien Farbstoffs hin.

Leitfaden zur Fehlerbehebung:

Problem	Mögliche Ursache	Lösungsvorschlag
Kein/schwaches Fluoreszenzsignal am Proteinband	Ineffiziente Click-Reaktion; Inaktivität der Reagenzien; sterische Hinderung.	Reagenzien frisch ansetzen (besonders Natriumascorbat); molaren Überschuss des Farbstoffs erhöhen; Reaktionszeit verlängern; Puffer auf störende Substanzen (z.B. DTT, Tris) prüfen. [10]
Hoher unspezifischer Hintergrund im Gel	Unvollständige Entfernung des freien Farbstoffs; unspezifische Bindung des Farbstoffs an das Protein.	Aufreinigungsschritt (Gelfiltration) optimieren; Kontrollexperiment ohne Alkin-modifiziertes Protein durchführen, um unspezifische Bindung zu prüfen. [11]
"Lächeln" der fluoreszierenden Banden	Überhitzung des Gels während der Elektrophorese.	Spannung reduzieren; Elektrophorese bei niedrigerer Temperatur (z.B. im Kühlraum) durchführen.
Ausfällung des Proteins während der Markierung	Hohe Konzentration des organischen Lösungsmittels (DMSO); Veränderung der Proteineigenschaften durch die Markierung.	DMSO-Anteil in der Reaktion minimieren; molaren Überschuss des Farbstoffs reduzieren, um eine Übermarkierung zu vermeiden. [12]

Visualisierung von Signalwegen und Arbeitsabläufen

Signalweg der Click-Chemie-Konjugation



[Click to download full resolution via product page](#)

Abbildung 2: Mechanismus der CuAAC-Markierung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. ATTO 390 azide, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 3. Atto 390 azide BioReagent, suitable for fluorescence, ≥90% (HPLC) [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Cy3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 8. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- To cite this document: BenchChem. [Verifizierung der ATTO 390-Azid-Markierung mittels Gelelektrophorese: Ein Vergleichsleitfaden]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12055858#verifying-atto-390-azide-labeling-with-gel-electrophoresis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com